Anti-inflammatory Potency: Platycodin D Exhibits 3.7-Fold Greater NO Inhibition than Platycodin D3
Platycodin D (PD) demonstrates significantly higher anti-inflammatory activity compared to its close structural analog Platycodin D3 (PD3) in a standardized LPS/IFN-γ activated macrophage model. The half-maximal inhibitory concentration (IC50) for nitric oxide (NO) production is approximately 15 µM for PD, while the IC50 for PD3 is approximately 55 µM under identical experimental conditions [1].
| Evidence Dimension | Inhibition of Nitric Oxide (NO) Production |
|---|---|
| Target Compound Data | IC50 ≈ 15 µM |
| Comparator Or Baseline | Platycodin D3 (PD3); IC50 ≈ 55 µM |
| Quantified Difference | PD is approximately 3.7-fold more potent than PD3 in inhibiting NO production. |
| Conditions | RAW 264.7 cells activated with LPS (1 µg/mL) and rIFN-γ (50 U/mL); 24 h treatment. |
Why This Matters
For inflammation research, the significantly lower IC50 of Platycodin D translates to reduced compound consumption and a higher probability of observing robust biological effects at achievable in vitro concentrations.
- [1] Wang C, Schuller Levis GB, Lee EB, Levis WR, Lee DW, Kim BS, et al. Platycodin D and D3 isolated from the root of Platycodon grandiflorum modulate the production of nitric oxide and secretion of TNF-α in activated RAW 264.7 cells. Int Immunopharmacol. 2004;4(8):1039-49. View Source
